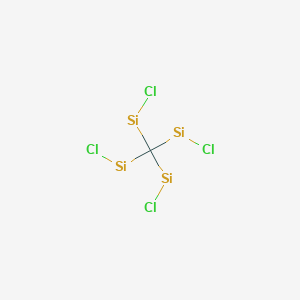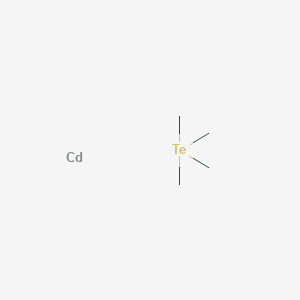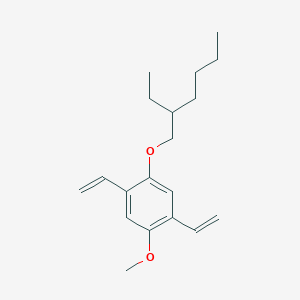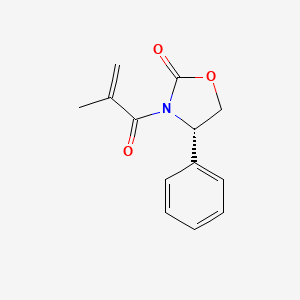![molecular formula C15H16O2S B12551673 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 143465-33-2](/img/structure/B12551673.png)
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid: is an organic compound that features a butanoic acid backbone with a methyl group at the third position and a naphthalen-1-ylsulfanyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and naphthalene-1-thiol.
Formation of the Sulfanyl Group: The naphthalene-1-thiol is reacted with a suitable reagent to introduce the sulfanyl group. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with an alkyl halide.
Coupling Reaction: The resulting naphthalen-1-ylsulfanyl intermediate is then coupled with 3-methylbutanoic acid under appropriate conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The naphthalen-1-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles like amines or alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Biology: In biological research, this compound may be used to study the interactions of sulfanyl-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In industrial applications, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
類似化合物との比較
- 3-Methyl-3-[(phenyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(benzyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(thiophen-2-yl)sulfanyl]butanoic acid
Comparison: Compared to these similar compounds, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for specific applications in research and industry.
特性
CAS番号 |
143465-33-2 |
|---|---|
分子式 |
C15H16O2S |
分子量 |
260.4 g/mol |
IUPAC名 |
3-methyl-3-naphthalen-1-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H16O2S/c1-15(2,10-14(16)17)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,16,17) |
InChIキー |
CNAFZXQSHBNLGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)SC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)

![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)


![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
